N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide
Description
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features a complex aromatic structure. It contains halogen substituents (chlorine and iodine) and a nitro group, which can significantly influence its chemical properties and reactivity. This compound may be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O4/c15-12-7-9(16)1-6-13(12)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQVUDDWRYXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Halogenation: Introduction of chlorine and iodine atoms onto the aromatic ring.
Nitration: Introduction of the nitro group.
Acylation: Formation of the acetamide linkage.
Each step requires specific reagents and conditions, such as:
Halogenation: Using halogenating agents like chlorine gas or iodine in the presence of a catalyst.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: Using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide: can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other groups.
Reduction Reactions: Nitro group can be reduced to an amine.
Oxidation Reactions: Aromatic rings can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Using nucleophiles like amines or thiols.
Reduction: Using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide: may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action for N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-nitrophenoxy)acetamide
- N-(4-iodophenyl)-2-(4-nitrophenoxy)acetamide
- N-(2-chloro-4-iodophenyl)-2-(phenoxy)acetamide
Uniqueness
The presence of both chlorine and iodine atoms, along with the nitro group, makes N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide unique in terms of its reactivity and potential applications. These substituents can significantly influence its chemical behavior and interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
